3,6-Bis(2-chloroethoxy)acridine
Overview
Description
3,6-Bis(2-chloroethoxy)acridine is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including pharmacology, material sciences, and photophysics . Acridine derivatives have been extensively studied due to their unique physical and chemical properties, as well as their biological activities .
Preparation Methods
The synthesis of 3,6-Bis(2-chloroethoxy)acridine typically involves the reaction of acridine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction . The general reaction scheme can be represented as follows:
Acridine+2(2-chloroethanol)→this compound+2HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3,6-Bis(2-chloroethoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acridine core can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The chloroethoxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions.
Common reagents used in these reactions include bases like potassium carbonate for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Bis(2-chloroethoxy)acridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Bis(2-chloroethoxy)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, affecting processes such as replication and transcription . The compound may also inhibit enzymes like topoisomerases, which are involved in DNA unwinding and replication . These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
3,6-Bis(2-chloroethoxy)acridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antiseptic.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other acridine derivatives .
Properties
IUPAC Name |
3,6-bis(2-chloroethoxy)acridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-5-7-21-14-3-1-12-9-13-2-4-15(22-8-6-19)11-17(13)20-16(12)10-14/h1-4,9-11H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBATQXKBHCNSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCl)C=C21)OCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603268 | |
Record name | 3,6-Bis(2-chloroethoxy)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87040-78-6 | |
Record name | 3,6-Bis(2-chloroethoxy)acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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